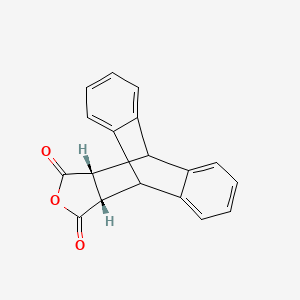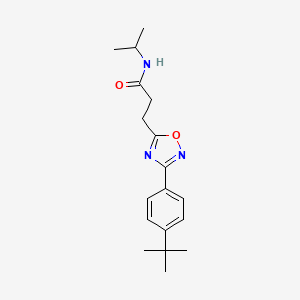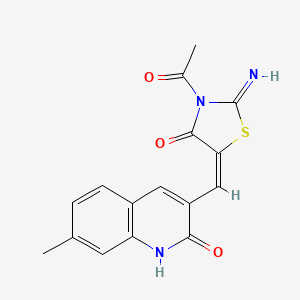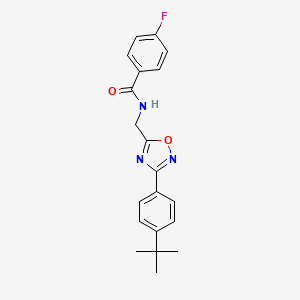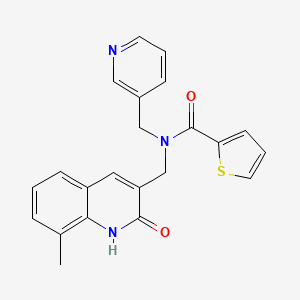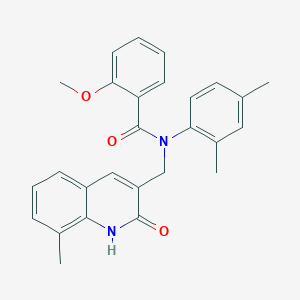![molecular formula C17H22N4O4 B7713742 N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the physiological and biochemical effects of mGluR5 modulation.
Mécanisme D'action
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide acts as a selective antagonist of mGluR5, meaning it binds to the receptor and prevents its activation by glutamate. This results in a decrease in downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide administration can lead to a decrease in anxiety and depressive-like behaviors in animal models. It has also been shown to have potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has also been shown to modulate the reward pathway in the brain, making it a potential target for addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in scientific research is its selectivity for mGluR5, which allows for specific targeting of this receptor. However, one limitation is that it may not accurately reflect the effects of mGluR5 modulation in vivo, as it is often used in vitro or ex vivo.
Orientations Futures
1. Investigating the potential therapeutic effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in other neurological disorders such as epilepsy and schizophrenia.
2. Studying the effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide on synaptic plasticity and learning and memory processes.
3. Developing more selective and potent mGluR5 antagonists for use in scientific research and potential clinical applications.
4. Exploring the potential of combining N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenol, oxalyl chloride, and oxolane-2-carboxylic acid followed by the reaction with ethylenediamine. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been used in a variety of scientific research studies to investigate the role of mGluR5 in various physiological and pathological processes. These studies have focused on areas such as addiction, anxiety, depression, and neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 4-[[2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-17(24)12-4-6-13(7-5-12)18-15(22)16(23)20-19-14-8-10-21(2)11-9-14/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDBMRWIVSFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
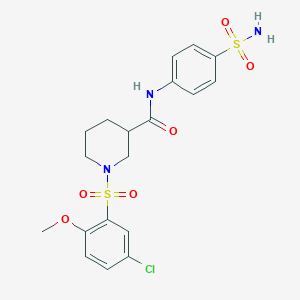

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)
